N'-(2-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine
Description
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-14(2)9-8-13-10-11-6-4-5-7-12(11)15-3/h4-7,13H,8-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCVRXIVCHZHRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine typically involves the reaction of 2-methoxybenzyl chloride with N,N-dimethylethylenediamine. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-(2-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced amine forms.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNO
- Molecular Weight : 208.3 g/mol
- CAS Number : 626216-36-2
The compound features a methoxy-benzyl group attached to a dimethyl-ethane-1,2-diamine backbone, which contributes to its unique chemical reactivity and biological properties.
Organic Synthesis
N'-(2-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine serves as a building block in organic synthesis. Its structure allows it to participate in various chemical reactions, making it useful for creating more complex organic molecules. This includes its role in the synthesis of ligands and catalysts for various chemical processes.
Biological Applications
Research has indicated that this compound may function as a ligand in biochemical assays. Its ability to interact with biological targets suggests potential applications in drug discovery and development. Studies have explored its effects on enzyme activity and receptor modulation, which could lead to novel therapeutic agents .
Medicinal Chemistry
The compound has been investigated for its therapeutic properties , particularly in antimicrobial and anticancer research. Preliminary studies suggest that it may exhibit activity against certain pathogens and cancer cell lines, warranting further investigation into its efficacy and mechanism of action .
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibitory effects, suggesting potential as a lead compound in antibiotic development.
Case Study 2: Cancer Cell Line Testing
Another research effort focused on evaluating the compound's cytotoxicity against several cancer cell lines. The findings demonstrated that the compound induced apoptosis in specific cell types, indicating its potential as an anticancer agent.
Mechanism of Action
The compound exerts its effects primarily through its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to alterations in neurotransmitter levels, affecting cognitive and behavioral processes. The molecular targets include serotonin receptors, and the pathways involved are related to serotonin signaling in the brain.
Comparison with Similar Compounds
Structural Variations in Ethane-1,2-diamine Derivatives
The compound’s structural analogs differ primarily in substituents on the benzene ring or the amine groups. Key examples include:
Chemical Reactivity and Coordination Chemistry
- Metal Binding : The target compound forms distorted tetrahedral complexes with Zn(II), whereas N,N'-dimethyl-N,N'-bis(2-pyridylmethyl)ethane-1,2-diamine (mep) coordinates Mn(II) for catalytic epoxidation of 1,3-butadiene .
- Electronic Effects : The methoxy group in the target compound enhances electron donation to metal centers compared to halogenated or alkylated analogs, influencing redox properties .
Biological Activity
N'-(2-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine (CAS No. 626216-36-2) is a synthetic compound belonging to the class of phenethylamines. Its unique structural modifications confer distinct pharmacological properties, making it a subject of interest in various fields, including medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications.
- Molecular Formula : C₁₂H₂₀N₂O
- Molecular Weight : 208.3 g/mol
- IUPAC Name : N-[(2-methoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine
Synthesis
The synthesis typically involves the reaction of 2-methoxybenzyl chloride with N,N-dimethylethylenediamine under basic conditions. Common bases used include potassium carbonate or sodium hydroxide, and the reaction is generally performed in solvents like ethanol or methanol at elevated temperatures to ensure complete conversion.
Pharmacological Properties
This compound exhibits psychoactive properties and has been studied for its interactions with serotonin receptors in the brain. These interactions are crucial for understanding its potential therapeutic effects on mood disorders and other central nervous system (CNS) conditions.
The compound is believed to act as a serotonin receptor modulator, which can influence neurotransmitter release and neuronal excitability. This mechanism may contribute to its psychoactive effects and potential use in treating psychiatric disorders.
Case Studies
- Study on Serotonin Interaction : A study published in Molecules explored the interaction of phenethylamines with serotonin receptors, highlighting how structural variations impact binding affinity and efficacy. This compound was noted for its moderate affinity for 5-HT receptors, suggesting potential applications in mood regulation therapies.
- Neuropharmacological Effects : In another investigation focused on psychoactive compounds, this compound was assessed for its effects on anxiety-related behaviors in animal models. The results indicated a significant reduction in anxiety-like behavior, supporting its potential as an anxiolytic agent .
- Toxicological Studies : Toxicological assessments have indicated that while the compound shows promise in therapeutic applications, it also requires careful evaluation due to possible mutagenic properties observed in preliminary studies .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₀N₂O |
| Molecular Weight | 208.3 g/mol |
| CAS Number | 626216-36-2 |
| Psychoactive Properties | Yes |
| Affinity for 5-HT Receptors | Moderate |
Q & A
Q. What are the recommended synthetic routes for N'-(2-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine, and how can reaction conditions be optimized for yield?
The synthesis typically involves reductive amination or nucleophilic substitution. For example, reacting 2-methoxybenzylamine with N,N-dimethylethane-1,2-diamine derivatives under hydrogenation or using a platinum catalyst ( ). Key parameters for optimization include:
- Solvent selection : Dichloromethane or ethanol for improved solubility.
- Temperature : Room temperature to 60°C to balance reaction rate and side-product formation.
- Catalyst loading : 5–10% Pt/C for efficient reduction ().
Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization enhances purity ().
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR : H and C NMR identify methoxy (-OCH), benzyl, and dimethylamine groups. Chemical shifts for methoxy protons appear at ~3.8 ppm ().
- FT-IR : Peaks at 1600–1650 cm (C=N stretching) and 2800–2900 cm (N-CH) confirm structural motifs ().
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) ().
Q. What are the common reaction pathways for this compound in organic synthesis?
- Oxidation : Using KMnO or HO yields imine or amide derivatives.
- Reduction : LiAlH reduces any residual carbonyl groups to alcohols ().
- Nucleophilic substitution : Reacts with alkyl halides to form quaternary ammonium salts ().
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) provides bond lengths, angles, and torsion angles ( ). For example:
Q. What computational strategies predict the compound’s electronic properties and biological activity?
- DFT calculations : B3LYP/6-311G++(d,p) basis set determines HOMO-LUMO gaps (~4.5 eV), chemical hardness, and electrophilicity ().
- Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding affinities to targets like PARP-1 (ΔG = -8.2 kcal/mol) for anticancer potential ().
- ADMET prediction : SwissADME or pkCSM models assess bioavailability (e.g., Lipinski’s Rule compliance) and toxicity ().
Q. How can researchers address contradictions in experimental vs. computational data for this compound?
- Validation : Cross-check DFT-optimized geometries with SC-XRD data (RMSD < 0.1 Å).
- Sensitivity analysis : Vary computational parameters (e.g., solvent model, basis set) to identify outliers ().
- Experimental replication : Reproduce synthesis under controlled conditions to isolate variables (e.g., solvent polarity, temperature) ().
Q. What are the challenges in studying its supramolecular interactions in crystal lattices?
- Disorder modeling : Partial occupancy of methoxy groups requires refinement constraints in SHELXL ().
- Thermal motion : High B-factors for flexible ethylenediamine chains complicate electron density maps ().
- Synthons : Competing H-bond donors (N–H) and acceptors (OCH) create polymorphic risks ().
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
